4-(Methylsulfonyl)-2-nitroaniline

Solid-state chemistry Crystal engineering Thermal analysis

4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6) is the preferred building block for sulfonylurea and sulfonamide herbicides due to its unique para-methylsulfonyl/ortho-nitro substitution pattern. Unlike simple nitroanilines, this electronic environment drives biological activity and enables predictable one-dimensional hydrogen-bonded crystal packing. The primary amine allows versatile downstream functionalization via Sandmeyer or coupling reactions. Choose this compound for reliable agrochemical research and crystal engineering.

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
CAS No. 21731-56-6
Cat. No. B181943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)-2-nitroaniline
CAS21731-56-6
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
InChIKeyNDZFWKZHVAUUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6): A Multifunctional Aromatic Building Block for Herbicide and Advanced Material Synthesis


4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6) is a bifunctional aromatic compound featuring both a methylsulfonyl (-SO₂CH₃) group at the para-position and a nitro (-NO₂) group at the ortho-position relative to a primary aniline (-NH₂) . Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol and a melting point of 200-203°C . The compound is slightly soluble in water (calculated 1.2 g/L at 25°C) and readily soluble in organic solvents [1]. The precisely positioned strong electron-withdrawing groups create a highly electrophilic aromatic system that is critically important as a versatile intermediate for the synthesis of sulfonylurea and sulfonamide herbicides, as well as for accessing complex heterocycles via transition metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions .

Why 4-(Methylsulfonyl)-2-nitroaniline Cannot Be Substituted with Unfunctionalized Nitroanilines or Alternative Regioisomers


In scientific and industrial applications, 4-(Methylsulfonyl)-2-nitroaniline offers a specific and non-interchangeable substitution pattern that directly governs its reactivity and the biological activity of downstream products. Unlike the common 2-nitroaniline or 4-nitroaniline scaffolds, the concurrent presence of the para-methylsulfonyl and ortho-nitro groups establishes a unique electronic environment. The sulfonyl group acts as a powerful electron-withdrawing group that stabilizes negative charge and directs subsequent electrophilic aromatic substitutions, while the nitro group is essential for forming key supramolecular hydrogen-bonded networks in crystalline materials [1]. Attempting to substitute this compound with a simple nitroaniline, a regioisomer (e.g., 2-methylsulfonyl-4-nitroaniline), or an N-alkylated derivative will fundamentally alter or eliminate the desired physicochemical properties and reaction pathways [1]. For example, the specific C-substitution pattern of the methylsulfonyl and nitro groups dictates a one-dimensional chain of hydrogen-bonded rings in its crystal structure, a feature absent in analogous compounds like 2-cyano-4-nitroaniline which forms two-dimensional sheets, thereby affecting solid-state properties and reactivity [1][2]. The following quantitative evidence guide provides the data required for selecting this specific compound over close structural analogs.

Quantitative Comparative Evidence for 4-(Methylsulfonyl)-2-nitroaniline Versus Close Structural Analogs


Enhanced Thermal Stability in Crystalline State Compared to N-Alkylated Derivative

In its pure crystalline form, 4-(methylsulfonyl)-2-nitroaniline exhibits a significantly higher melting point compared to its N-alkylated derivative, N-ethyl-4-methylsulfonyl-2-nitroaniline. The parent compound demonstrates a melting point of 200-203°C, indicative of a robust hydrogen-bonded network . In contrast, the N-ethyl derivative displays a lower melting point of 152-153°C, directly attributed to the disruption of intermolecular N-H···O=S hydrogen bonds [1]. This quantitative difference in thermal stability is critical for processes requiring high-temperature processing or storage.

Solid-state chemistry Crystal engineering Thermal analysis

Defined Crystalline Hydrogen-Bonding Network Differentiates Supramolecular Assembly from Cyano and Methyl Analogs

The solid-state structure of 4-(methylsulfonyl)-2-nitroaniline is defined by a unique hydrogen-bonding motif that is distinct from its close analogs. X-ray crystallography reveals that the molecules form a one-dimensional chain of edge-fused R_3^3(12) rings via two N-H···O=S hydrogen bonds (H···O distances: 2.10 and 2.21 Å; N···O distances: 2.900(2) and 2.878(2) Å) [1]. The nitro group is notably excluded from intermolecular hydrogen bonding. In contrast, the analogous 2-cyano-4-nitroaniline forms a two-dimensional hydrogen-bonded sheet where the cyano nitrogen atom participates as an acceptor [1][2]. Similarly, the introduction of a simple 2-methyl substituent on 4-nitroaniline generates a three-dimensional hydrogen-bonded framework structure [1]. This demonstrates that the specific sulfonyl/nitro substitution pattern yields a distinct, predictable solid-state architecture.

Crystallography Supramolecular chemistry Polymorphism

Electronic Effect of Methylsulfonyl Group on Aromatic Carbons Quantified by 13C NMR Chemical Shifts

The presence of the methylsulfonyl group exerts a quantifiable and distinct electronic influence on the aromatic ring compared to unsubstituted anilines. A comparative analysis of 13C NMR chemical shifts between 2′-nitromethanesulphonanilides and the corresponding unsubstituted anilines reveals that the methylsulfonyl group causes a significant upfield shift of 10–13 ppm for C-1. Simultaneously, it induces a deshielding effect on the ortho carbons (C-2 and C-6), resulting in a downfield shift of 4–6 ppm and 1–3 ppm, respectively [1]. This unique electronic polarization, characterized by both strong electron withdrawal (sigma-induction) and specific mesomeric effects, directly dictates the regioselectivity and kinetics of subsequent reactions.

NMR spectroscopy Electronic effects Structure-activity relationship

Critical Intermediate for Herbicidal Sulfone Derivatives with Defined Synthetic Utility

4-(Methylsulfonyl)-2-nitroaniline is a specifically claimed and essential intermediate in the industrial-scale production of a novel class of herbicidal sulfone derivatives, as detailed in a recent patent (AU 2024100033 A4) [1]. The patent specifically describes an industrially preferable process for producing a compound of formula (4), which is derived from this aniline intermediate. While the direct herbicidal activity is attributed to the final sulfone derivative disclosed in WO 2002/062770 A1, the selection of this specific nitroaniline is critical; the patent claims that the described process using this intermediate is advantageous for industrial production [1][2]. In contrast, alternative nitroanilines lacking the methylsulfonyl group (e.g., 2-nitroaniline or 4-nitroaniline) or those with alternative substituents (e.g., trifluoromethyl) cannot be used to access this specific class of herbicidal compounds via the same synthetic route [1][2]. This establishes a clear procurement need driven by a defined patent-protected synthetic pathway.

Herbicide synthesis Agrochemical intermediate Process chemistry

Advantageous Synthetic Handle: Selective N-Functionalization Compared to N-Methyl and N-Allyl Analogs

The presence of a primary aniline (-NH₂) group in 4-(methylsulfonyl)-2-nitroaniline provides a more versatile and controllable synthetic handle compared to its N-substituted derivatives. The parent compound can be selectively mono-alkylated or converted into a range of derivatives (e.g., sulfonamides, amides) . In contrast, the use of pre-alkylated analogs like N-methyl-4-(methylsulfonyl)-2-nitroaniline (CAS 30388-44-4) or N-allyl-4-(methylsulfonyl)-2-nitroaniline is restricted, as they are the end products of a specific alkylation step and cannot undergo further N-functionalization . The synthesis of N-allyl-4-(methylsulfonyl)-2-nitroaniline, for instance, logically begins with the parent compound, 4-(methylsulfonyl)-2-nitroaniline, as the core scaffold . The procurement of the unsubstituted aniline therefore offers a greater degree of synthetic freedom and a wider scope of accessible derivatives compared to the more advanced, but synthetically more restricted, N-alkylated intermediates.

Synthetic methodology Chemoselectivity N-alkylation

Recommended Application Scenarios for 4-(Methylsulfonyl)-2-nitroaniline Based on Evidence


Synthesis of Novel Sulfonylurea and Sulfonamide Herbicides

As demonstrated by its role as a key intermediate in patented herbicidal sulfone production, 4-(methylsulfonyl)-2-nitroaniline is the preferred building block for agrochemical research programs focused on developing next-generation herbicides [1]. The specific electronic and steric properties conferred by the methylsulfonyl and nitro groups are essential for the biological activity of the final sulfonylurea or sulfonamide compounds. Attempting to use a simpler or regioisomeric nitroaniline will result in inactive or off-target compounds [1][2].

Supramolecular Crystal Engineering and Solid-State Formulation Studies

The unique one-dimensional hydrogen-bonded chain structure, driven by specific N-H···O=S interactions, makes this compound an excellent model system for crystal engineering research [1]. Researchers investigating the solid-state properties of pharmaceutical co-crystals, polymorph control, or the design of organic electronic materials can utilize this compound's predictable assembly motif. This behavior is distinctly different from its cyano and methyl analogs, offering a specific supramolecular synthon for designed crystal packing [1].

Development of Complex Organic Molecules via Metal-Catalyzed Cross-Couplings

The presence of a primary amine handle alongside the strong electron-withdrawing sulfonyl and nitro groups provides a versatile, multi-functional core for constructing complex molecules [1]. The primary amine can be readily converted into halides (via Sandmeyer reaction) for Suzuki, Stille, or Buchwald-Hartwig couplings, or used directly as a nucleophile. This positions 4-(methylsulfonyl)-2-nitroaniline as a strategic starting material over its N-alkylated analogs, which offer fewer downstream functionalization pathways [2].

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